![molecular formula C8H5N3 B14774845 8-Ethynyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14774845.png)
8-Ethynyl-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
8-Ethynyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes an ethynyl group attached to the triazolopyridine core, makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethynyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions: 8-Ethynyl-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized under specific conditions to form corresponding carbonyl compounds.
Reduction: The triazolopyridine core can be reduced to form dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethynyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydro-triazolopyridine derivatives.
Substitution: Formation of substituted triazolopyridine derivatives.
Scientific Research Applications
8-ethynyl-1-methyl-6-(pyridin-2-yl)-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine is a complex heterocyclic compound that has applications in scientific research, including its use as a building block for synthesizing complex molecules, its study for interactions with biological targets, its investigation for potential therapeutic uses, and its utilization in the development of new materials and chemical processes.
Scientific Research Applications
8-ethynyl-1-methyl-6-(pyridin-2-yl)-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine has applications in chemistry, biology, medicine, and industry.
Chemistry This compound is used as a building block for synthesizing more complex molecules.
Biology It is studied for its interactions with various biological targets.
Medicine It is investigated for potential therapeutic uses, including use as an anticonvulsant and anxiolytic agent. Bioisosteres related to this compound have been characterized as selective potentiators of α2/3-containing GABA_A receptors, demonstrating anticonvulsant and anxiolytic effects.
Industry It is utilized in the development of new materials and chemical processes.
In Vitro and In Vivo Studies
8-substituted analogs of triazolam were synthesized in an effort to discover compounds with selectivity for α2/α3 subunit-containing GABA A subtypes . One study reports data from key compounds from a series of 8-substituted analogs of triazolam and assesses the extent to which the favorable in vitro and in vivo profile of imidazodiazepines may be extended to the 8-substituted triazolobenzodiazepine series .
[1,2,4]Triazolo[4,3-a]pyridines as PD-1/PD-L1 Interaction Inhibitors
A novel series of [1,2,4]triazolo[4,3-a]pyridines were designed and found to be potent inhibitors of the PD-1/PD-L1 interaction . One compound, A22, exhibited the most potent activity, with an IC50 of 92.3 nM, and dose-dependently elevated interferon-γ production in a co-culture model of Hep3B/OS-8/hPD-L1 and CD3 T cells .
Triazolopyridine Derivatives
Triazolopyridine derivatives constitute an important class of organic compounds employed in various biochemical, clinical, and pharmaceutical applications . [1,2,4]triazolo[4,3-a]pyridine is recognized as a member of a new class of antidepressants that chemically and pharmaceutically differ from the other tricyclic drugs . Trazodone, an effective antidepressant of the serotonin antagonist showing anxiolytic and hypnotic effects, is an example of their application .
Table 1: Summary of Biological Activities
Activity Type | Description |
---|---|
Anticonvulsant | Modulation of GABA_A receptors |
Anxiolytic | Potential for anxiety reduction |
Antiproliferative | Inhibition of cancer cell growth |
Tubulin Polymerization Inhibition | Disruption of microtubule assembly |
Mechanism of Action
The mechanism of action of 8-Ethynyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met kinase, a protein involved in cancer cell proliferation . The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting cancer cell growth. This interaction is facilitated by the unique structure of the triazolopyridine core, which allows for strong binding affinity to the target protein.
Comparison with Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine: Known for its dual c-Met/VEGFR-2 inhibitory activities.
[1,2,4]Triazolo[1,5-a]pyridine: Exhibits various biological activities, including acting as RORγt inverse agonists.
[1,2,4]Triazolo[4,3-c]quinazolines: Studied for their potential as PCAF binding inhibitors.
Uniqueness: 8-Ethynyl-[1,2,4]triazolo[4,3-a]pyridine stands out due to the presence of the ethynyl group, which imparts unique chemical reactivity and biological activity. This structural feature allows for specific interactions with molecular targets that are not possible with other triazolopyridine derivatives.
Biological Activity
8-Ethynyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound's structure allows it to interact with various biological targets, making it a subject of interest for drug development in areas such as cancer therapy and infectious diseases.
The compound features a triazole ring fused with a pyridine structure, which is essential for its biological activity. The mechanism of action primarily involves interaction with specific receptors and enzymes in the body. For instance, it has been shown to inhibit the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction, a critical pathway in cancer immunotherapy. In this context, compounds derived from the [1,2,4]triazolo[4,3-a]pyridine scaffold have demonstrated significant potency, with some showing IC50 values as low as 92.3 nM against PD-1/PD-L1 interaction .
Anticancer Activity
Recent studies have highlighted the potential of this compound derivatives as anticancer agents. A notable example includes a series of compounds that exhibited potent anti-tumor activity against various cancer cell lines such as A549 and HeLa. The most promising compound showed IC50 values of 0.83 μM against A549 cells and 0.15 μM against MCF-7 cells .
Antimalarial Properties
This compound has also been explored for its antimalarial properties. A library of compounds based on this scaffold was synthesized and evaluated for activity against Plasmodium falciparum. Some derivatives exhibited promising in vitro antimalarial activity with IC50 values below 5 μM .
Immunomodulatory Effects
In addition to its anticancer and antimalarial activities, this compound class has shown potential as immunomodulators. By inhibiting the PD-1/PD-L1 pathway, these compounds can enhance T-cell activation and improve immune responses against tumors .
Data Summary
Case Studies
Case Study 1: PD-1/PD-L1 Inhibition
A study focused on the development of small-molecule inhibitors targeting the PD-1/PD-L1 axis demonstrated that certain derivatives of this compound could significantly enhance interferon-γ production in co-culture models involving T cells. This suggests their potential utility in cancer immunotherapy by promoting T-cell responses against tumors .
Case Study 2: Antimalarial Activity
A comprehensive screening of a library consisting of various triazolo[4,3-a]pyridine derivatives revealed two compounds with substantial antimalarial activity against Plasmodium falciparum, indicating their potential as lead compounds for further development in malaria treatment .
Properties
Molecular Formula |
C8H5N3 |
---|---|
Molecular Weight |
143.15 g/mol |
IUPAC Name |
8-ethynyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C8H5N3/c1-2-7-4-3-5-11-6-9-10-8(7)11/h1,3-6H |
InChI Key |
GZIVZFTWRGVOKA-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=CN2C1=NN=C2 |
Origin of Product |
United States |
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